Hafnium sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

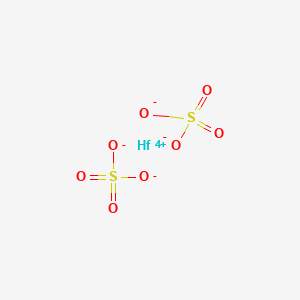

Structure

2D Structure

Properties

CAS No. |

15823-43-5 |

|---|---|

Molecular Formula |

H2HfO4S |

Molecular Weight |

276.57 g/mol |

IUPAC Name |

hafnium;sulfuric acid |

InChI |

InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

KOELDGKLEFTHGN-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] |

Canonical SMILES |

OS(=O)(=O)O.[Hf] |

Other CAS No. |

15823-43-5 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Hafnium Sulfate (B86663)

This guide provides a comprehensive overview of the chemical properties of hafnium(IV) sulfate, Hf(SO₄)₂, a compound of increasing interest in materials science, catalysis, and biomedical research. The information is compiled to serve as a technical resource, presenting quantitative data, structural details, and experimental methodologies relevant to its application in research and development.

Core Chemical and Physical Properties

Hafnium(IV) sulfate is an inorganic compound that typically appears as a white, crystalline solid.[1][2] It is most commonly available in its anhydrous form or as a tetrahydrate, Hf(SO₄)₂·4H₂O.[1] The compound is known for its high thermal stability and is moderately soluble in water and acids.[2][3][4] Due to the lanthanide contraction, hafnium compounds share very similar chemical and physical properties with their zirconium analogues.[5]

Quantitative Data Summary

The key physicochemical properties of anhydrous hafnium(IV) sulfate are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Hf(SO₄)₂ | [1][6] |

| Molar Mass | 370.62 g/mol | [1][6][7] |

| Appearance | White to off-white solid/powder | [1][2][6] |

| Density | 4.86 g/cm³ | [1] |

| Melting Point | Decomposes | [1] |

| CAS Number | 15823-43-5 | [1][2] |

| Solubility | Soluble in water | [1] |

Structure and Hydration

Hafnium(IV) sulfate can exist in various hydration states, with the general formula Hf(SO₄)₂·nH₂O, where 'n' can range from 0 to 7.[1] The anhydrous and tetrahydrate forms are the most well-characterized.

-

Anhydrous Hf(SO₄)₂ : This form possesses an orthorhombic crystal structure.[1] It consists of a polymeric network where hafnium atoms are bridged by sulfate groups. It is isomorphous with anhydrous zirconium(IV) sulfate.[1]

-

Hafnium(IV) Sulfate Tetrahydrate (Hf(SO₄)₂·4H₂O) : The tetrahydrate is also isomorphous with its zirconium counterpart.[1] Its structure is composed of repeating sheets of Hf(SO₄)₂(H₂O)₄ units, where the sulfate ligands are bidentate.[1] In this configuration, the hafnium atom achieves a coordination number of 8.[1] Studies using high-energy X-ray scattering on the crystalline tetrahydrate salt revealed that it contains four bridging μ₂-sulfates bonded to each hafnium center in a monodentate fashion.[8]

In aqueous solutions, the chemistry of hafnium sulfate is complex. Depending on the pH and sulfate concentration, hafnium can form a variety of complex oxo/hydroxo-sulfate clusters, including 18-mers, 11-mers, and nonamers.[9] The sulfate anion plays a crucial role by capping the cluster surfaces, which limits their size, while hydrolysis (favored by increasing pH) tends to increase the size of the oligomers.[9]

Caption: Factors influencing this compound speciation in aqueous solutions.

Reactivity and Stability

Hafnium(IV) sulfate exhibits significant thermal stability. The tetrahydrate form decomposes to the anhydrous salt upon heating to 350 °C.[1] The anhydrous form is more stable, decomposing only at a much higher temperature of 820 °C to yield hafnium(IV) oxide (HfO₂), sulfur oxides, and oxygen.[1]

In aqueous solutions, this compound behaves as an acid.[2] Hafnium metal itself is resistant to dilute acids but will react with concentrated sulfuric acid to form this compound and hydrogen gas.[10]

Reaction with Concentrated H₂SO₄: Hf(s) + 2H₂SO₄(conc) → Hf(SO₄)₂(aq) + 2H₂(g)[1]

The sulfate ligands can be displaced, and the compound can form various complexes with other ions, making it a versatile precursor in materials synthesis.[2]

Experimental Protocols

Synthesis of Hafnium(IV) Sulfate

A common laboratory-scale synthesis involves the direct reaction of hafnium metal or hafnium(IV) oxide with concentrated sulfuric acid.

Protocol for Hf(SO₄)₂·4H₂O Synthesis:

-

Reaction: Place hafnium metal powder or hafnium(IV) oxide in a flask.

-

Acid Addition: Slowly add concentrated sulfuric acid to the flask under constant stirring. The reaction is exothermic.

-

Heating: Gently heat the mixture to ensure the complete reaction of the starting material.

-

Evaporation: Carefully evaporate the resulting solution to reduce the volume and induce crystallization.

-

Isolation: Cool the solution to allow for the precipitation of white crystals of Hf(SO₄)₂·4H₂O.

-

Purification: Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry.

Protocol for Anhydrous Hf(SO₄)₂ Synthesis:

-

Starting Material: Begin with synthesized Hf(SO₄)₂·4H₂O.

-

Dehydration: Place the tetrahydrate in a furnace.

-

Heating: Heat the sample to 350 °C and maintain this temperature until the water of hydration is completely removed, yielding the anhydrous form.[1]

Caption: Synthesis workflow for this compound (tetrahydrate and anhydrous).

Analytical Methodologies

The characterization of this compound and its aqueous species relies on a combination of spectroscopic and diffraction techniques.

-

High-Energy X-ray Scattering (HEXS): This technique is invaluable for probing the atomic correlations and speciation of hafnium complexes directly in aqueous solutions.[8][11]

-

Raman Spectroscopy: Used to identify vibrational modes of the sulfate and hafnium-oxygen bonds, providing complementary information to HEXS about the coordination environment in solution.[8]

-

Single-Crystal X-ray Diffraction: The definitive method for determining the precise atomic arrangement in the solid state, used to elucidate the structures of the various crystalline precipitates that can be isolated from solution.[9]

-

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with electron microscopy, EDS is used for elemental analysis to confirm the presence and relative amounts of hafnium, sulfur, and oxygen in synthesized materials.[12]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several advanced research areas.

-

Catalysis: It serves as a Lewis acid catalyst in various organic reactions, including Friedel-Crafts acylations, enhancing reaction rates and selectivity.[6]

-

Materials Science: It is a key precursor for producing advanced hafnium-based materials, such as high-purity hafnium oxide (HfO₂), which is used in semiconductors as a high-k dielectric material, as well as in specialized ceramics and coatings.[2][6]

-

Drug Development and Biomedical Research: While this compound itself is not a therapeutic, hafnium-based nanomaterials are under intense investigation. Hafnium's high atomic number (Z=72) makes it an excellent X-ray absorber.[13] This property is being exploited to develop hafnium oxide nanoparticles (synthesized from precursors like hafnium salts) as radiosensitizers to enhance the efficacy of cancer radiotherapy.[14] There is also exploratory research into using hafnium compounds for targeted drug delivery systems.[6] For instance, hafnium disulfide nanosheets have been investigated for treating inflammatory bowel disease due to their ability to scavenge reactive oxygen species.[15]

References

- 1. Hafnium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 2. CAS 15823-43-5: this compound | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. Hafnium(IV) Sulfate, Hf(SO4)2 Supply [eforu-chemical.com]

- 5. Hafnium - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Sulfuric acid, hafnium(4+) salt (2:1) | HfO8S2 | CID 13094115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemistrycool.com [chemistrycool.com]

- 11. anl.gov [anl.gov]

- 12. researchgate.net [researchgate.net]

- 13. impactfactor.org [impactfactor.org]

- 14. Advances of hafnium based nanomaterials for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ultrathin Hafnium Disulfide Atomic Crystals with ROS-Scavenging and Colon-Targeting Capabilities for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Hafnium sulfate crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of Hafnium Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium (IV) sulfate (Hf(SO₄)₂) is an inorganic compound of significant interest in various fields, including materials science, catalysis, and potentially in the development of novel pharmaceuticals. Its properties are intrinsically linked to its solid-state structure. This guide provides a detailed analysis of the crystal structures of anhydrous hafnium sulfate and its tetrahydrate form, offering quantitative crystallographic data, comprehensive experimental protocols for their determination, and visualizations of key relationships and workflows. Due to the chemical similarities arising from the lanthanide contraction, this compound and its zirconium counterpart often exhibit analogous structures and properties.

Crystal Structure Analysis

This compound is known to exist in both an anhydrous form and as various hydrates, with the tetrahydrate being a common and well-characterized example.[1] The structural details of these forms are crucial for understanding their chemical behavior and potential applications.

Anhydrous this compound (Hf(SO₄)₂)

Anhydrous this compound adopts a complex, three-dimensional polymeric network.[1] In this structure, hafnium atoms are bridged by sulfate groups. It is isostructural with the alpha form of zirconium(IV) sulfate (α-Zr(SO₄)₂).[1] The hafnium atom is coordinated by oxygen atoms from seven different sulfate groups, resulting in a sevenfold coordination environment. The sulfate tetrahedra exhibit two different coordination modes: one where each oxygen is bonded to a hafnium atom, and another where one oxygen atom remains terminal (unbonded to Hf).

This compound Tetrahydrate (Hf(SO₄)₂(H₂O)₄)

The tetrahydrate of this compound has a distinct layered structure.[1] It is isomorphous with zirconium(IV) sulfate tetrahydrate.[1] The structure consists of sheets of Hf(SO₄)₂(H₂O)₄ units.[1] Within these sheets, the hafnium atom is eight-coordinated, bonded to four oxygen atoms from two bidentate sulfate ligands and four oxygen atoms from the water molecules.

Data Presentation

The crystallographic data for anhydrous and tetrahydrated this compound are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Anhydrous this compound (Hf(SO₄)₂) *

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a | 8.61 Å |

| b | 5.445 Å |

| c | 10.89 Å |

| Z | 4 |

*Data based on the isostructural compound α-Zr(SO₄)₂.

Table 2: Crystallographic Data for this compound Tetrahydrate (Hf(SO₄)₂(H₂O)₄)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a | 25.92 Å |

| b | 11.62 Å |

| c | 5.532 Å |

| Z | 8 |

Experimental Protocols

The determination of the crystal structure of this compound compounds involves several key stages, from synthesis to data analysis.

Synthesis of this compound Crystals

a) this compound Tetrahydrate (Hf(SO₄)₂(H₂O)₄): Single crystals of the tetrahydrate can be grown from an aqueous solution. A typical procedure involves the reaction of hafnium metal or hafnium(IV) oxide with concentrated sulfuric acid.[1] The resulting solution is then slowly evaporated, allowing for the formation of well-defined crystals suitable for single-crystal X-ray diffraction.

b) Anhydrous this compound (Hf(SO₄)₂): The anhydrous form is typically prepared by the thermal decomposition of the hydrated salt.[1] this compound tetrahydrate is heated to approximately 350°C. This process must be carried out in a controlled environment to prevent the formation of hafnium oxide.

Crystal Structure Determination by X-ray Diffraction

a) Single-Crystal X-ray Diffraction (SC-XRD): A suitable single crystal of the this compound compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

b) Powder X-ray Diffraction (PXRD): A polycrystalline sample of this compound is finely ground and placed in a sample holder. The sample is then irradiated with an X-ray beam, and the diffracted X-rays are detected at various angles (2θ). The resulting diffraction pattern is a plot of intensity versus 2θ. This pattern can be used for phase identification by comparing it to known patterns in a database. For quantitative analysis, Rietveld refinement can be performed on the powder diffraction data to obtain structural parameters such as lattice parameters, atomic positions, and crystallite size.

Visualization

Relationship between this compound Forms

Caption: Synthesis and transformation pathway for this compound compounds.

Experimental Workflow for Crystal Structure Determination

Caption: General workflow for the determination of crystal structures.

References

An In-Depth Technical Guide to the Synthesis of Anhydrous Hafnium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrous hafnium sulfate (B86663), Hf(SO₄)₂, is a critical precursor material in the synthesis of advanced hafnium-based ceramics, catalysts, and other specialized chemical compounds. Its synthesis is a multi-step process requiring precise control of reaction conditions to ensure high purity and the desired anhydrous state. This technical guide provides a comprehensive overview of the primary synthesis routes for anhydrous hafnium sulfate, detailing experimental protocols, quantitative data, and key reaction pathways. The methodologies covered include the formation of hydrated this compound from hafnium precursors and its subsequent thermal dehydration to the anhydrous form.

Introduction

Hafnium (IV) sulfate is an inorganic compound that exists in both hydrated and anhydrous forms. The anhydrous salt is a white, crystalline solid that is of significant interest due to its role as a starting material in various industrial and research applications.[1] The synthesis of high-purity anhydrous this compound is paramount for the successful development of next-generation materials. This guide outlines the two principal stages of its synthesis: the preparation of a hydrated this compound intermediate and its subsequent conversion to the anhydrous state through controlled thermal treatment.

Synthesis of Hydrated this compound

The most common precursor for anhydrous this compound is its hydrated form, typically this compound tetrahydrate, Hf(SO₄)₂·4H₂O. This hydrated salt can be synthesized from various hafnium starting materials, with hafnium(IV) oxide (HfO₂) being one of the most frequently utilized due to its stability and commercial availability.[1]

Synthesis from Hafnium(IV) Oxide

The reaction of hafnium(IV) oxide with concentrated sulfuric acid is a widely employed method for the preparation of hydrated this compound.[1][2] This process involves the digestion of the oxide in hot, concentrated acid to form a soluble this compound species, which can then be crystallized as a hydrated salt.

-

Reaction Setup: In a well-ventilated fume hood, a precise quantity of high-purity hafnium(IV) oxide is added to a reaction vessel equipped with a magnetic stirrer and a reflux condenser.

-

Acid Digestion: Concentrated sulfuric acid (98%) is slowly added to the reaction vessel. The mixture is then heated to an elevated temperature, typically with continuous stirring, to facilitate the dissolution of the hafnium oxide.

-

Crystallization: Upon complete dissolution of the hafnium oxide, the resulting solution is cooled to allow for the crystallization of this compound tetrahydrate. The crystallization process can be promoted by slow evaporation of the solvent.

-

Isolation and Purification: The crystalline product is isolated by filtration, washed with a suitable solvent (e.g., ethanol) to remove any residual acid, and then dried under vacuum at a low temperature to prevent premature dehydration.

A hydrothermal approach offers an alternative method for the synthesis of this compound tetrahydrate.

-

Precursor Mixture: A mixture of hafnium(IV) oxide and a sulfuric acid solution is prepared in a Teflon-lined autoclave.

-

Hydrothermal Reaction: The autoclave is sealed and heated to a specific temperature, such as 300°C, for a defined period, for instance, 6 hours, to facilitate the reaction.[3]

-

Product Recovery: After cooling the autoclave to room temperature, the crystalline this compound tetrahydrate product is collected, washed, and dried as described in the previous method.

Synthesis of Anhydrous this compound via Thermal Dehydration

The conversion of hydrated this compound to its anhydrous form is achieved through a carefully controlled thermal dehydration process.[1] The water of crystallization is removed by heating, yielding anhydrous Hf(SO₄)₂. It is critical to control the temperature to prevent the decomposition of the sulfate into hafnium oxide.

Experimental Protocol:

-

Sample Preparation: A known quantity of finely ground this compound tetrahydrate is placed in a suitable crucible for thermal analysis (e.g., alumina (B75360) or platinum).

-

Thermal Treatment: The crucible is placed in a programmable furnace or a thermogravimetric analyzer (TGA). The sample is heated under a controlled atmosphere (e.g., inert gas flow such as nitrogen or argon) to 350°C.[1] A slow heating rate is recommended to ensure complete and uniform dehydration without premature decomposition.

-

Isothermal Hold: The sample is held at the final temperature of 350°C until a constant weight is achieved, indicating the complete removal of water.

-

Cooling and Storage: The anhydrous this compound is then cooled to room temperature in a desiccator to prevent rehydration and stored in an airtight container.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of anhydrous this compound.

| Parameter | Value | Reference |

| Synthesis of Hf(SO₄)₂·4H₂O | ||

| Starting Material | Hafnium(IV) Oxide (HfO₂) | [1][2] |

| Reactant | Concentrated Sulfuric Acid (H₂SO₄) | [1] |

| Hydrothermal Synthesis Temperature | 300 °C | [3] |

| Hydrothermal Synthesis Time | 6 hours | [3] |

| Thermal Dehydration | ||

| Starting Material | This compound Tetrahydrate (Hf(SO₄)₂·4H₂O) | [1] |

| Dehydration Temperature | 350 °C | [1] |

| Decomposition Temperature | > 350 °C | [1] |

Process Visualization

To aid in the understanding of the synthesis process, the following diagrams illustrate the key workflows.

References

An In-depth Technical Guide to the Preparation of Hafnium Sulfate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hafnium sulfate (B86663) tetrahydrate (Hf(SO₄)₂·4H₂O), a compound of increasing interest in materials science and as a precursor for advanced applications. This document details established experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthesis workflows.

Introduction

Hafnium (IV) sulfate is an inorganic compound that commonly exists as a white solid in its anhydrous and various hydrated forms, with the tetrahydrate being a stable and frequently utilized variant.[1] Its preparation is a critical first step for numerous applications, including the synthesis of advanced ceramics, catalysts, and specialized coatings. This guide focuses on the two primary methods for the laboratory-scale preparation of hafnium sulfate tetrahydrate: the conventional aqueous solution method and hydrothermal synthesis.

Synthesis Methodologies

Two principal routes for the synthesis of this compound tetrahydrate are detailed below, each offering distinct advantages depending on the desired purity, crystal morphology, and available equipment.

Conventional Aqueous Solution Synthesis

This widely used method involves the direct reaction of a hafnium precursor, typically hafnium(IV) oxide (HfO₂), with concentrated sulfuric acid, followed by crystallization.

Experimental Protocol:

-

Reaction: A precisely weighed amount of high-purity hafnium(IV) oxide is added to concentrated (95-98%) sulfuric acid in a suitable reaction vessel. The mixture is heated, typically to temperatures in the range of 250-300°C, with continuous stirring to facilitate the dissolution of the oxide. This process should be conducted in a well-ventilated fume hood due to the corrosive nature of the reagents and the potential for aerosol formation.

-

Digestion: The reaction mixture is maintained at the elevated temperature for a sufficient duration to ensure complete reaction. This digestion period can range from several hours to overnight, depending on the reactivity of the hafnium oxide starting material. The completion of the reaction is typically indicated by the formation of a clear, viscous solution.

-

Crystallization: After cooling the reaction mixture to room temperature, the crystallization of this compound tetrahydrate is induced. This can be achieved through various techniques, including:

-

Evaporation: Slow evaporation of the solvent by gentle heating or under reduced pressure.

-

Antisolvent Addition: Careful addition of a suitable antisolvent, such as ethanol (B145695) or acetone, to the aqueous solution to decrease the solubility of the this compound.

-

-

Isolation and Purification: The resulting crystalline precipitate is isolated by filtration, for example, through a glass fritted funnel. The collected crystals are then washed with a suitable solvent, such as ethanol or diethyl ether, to remove any residual sulfuric acid and other impurities.

-

Drying: The purified crystals of this compound tetrahydrate are dried under vacuum or in a desiccator at a controlled temperature (e.g., 100°C) to remove any remaining solvent.

Logical Workflow for Conventional Synthesis:

Caption: Conventional synthesis of this compound Tetrahydrate.

Hydrothermal Synthesis

Hydrothermal synthesis offers an alternative route to produce crystalline this compound tetrahydrate, often with good control over particle size and morphology. This method involves heating the reactants in a sealed vessel (autoclave) under high pressure.

Experimental Protocol:

A detailed protocol for the hydrothermal synthesis of this compound tetrahydrate has been reported by Yankova et al.[2]

-

Reactant Preparation: 1 gram of hafnium(IV) oxide (HfO₂) is placed in a 20 cm³ metal-teflonic autoclave.

-

Acid Addition: 5 cm³ of 96-98% sulfuric acid (H₂SO₄) is added to the autoclave.[2]

-

Reaction Conditions: The sealed autoclave is heated to 300°C and maintained at this temperature for 6 hours.[2]

-

Product Isolation: After the synthesis is complete, the autoclave is cooled to room temperature. The solid product is then collected.

-

Purification and Drying: The collected solid is washed with ethanol and subsequently dried at 100°C.[2]

Workflow for Hydrothermal Synthesis:

Caption: Hydrothermal synthesis of this compound Tetrahydrate.

Quantitative Data

The following table summarizes the key quantitative parameters for the hydrothermal synthesis of this compound tetrahydrate.

| Parameter | Value | Reference |

| Starting Materials | ||

| Hafnium(IV) Oxide (HfO₂) | 1 g | [2] |

| Sulfuric Acid (H₂SO₄) | 5 cm³ (96-98%) | [2] |

| Reaction Conditions | ||

| Temperature | 300°C | [2] |

| Duration | 6 hours | [2] |

| Post-Processing | ||

| Washing Solvent | Ethanol | [2] |

| Drying Temperature | 100°C | [2] |

| Product Characterization | ||

| Chemical Formula | Hf(SO₄)₂·4H₂O | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Fddd | [2] |

| Lattice Parameter (a) | 25.8700 Å | [2] |

| Lattice Parameter (b) | 5.5300 Å | [2] |

| Lattice Parameter (c) | 11.5900 Å | [2] |

Characterization

The synthesized this compound tetrahydrate should be characterized to confirm its identity, purity, and crystalline phase. Common analytical techniques include:

-

X-ray Diffraction (XRD): To verify the crystal structure and phase purity. The obtained diffraction pattern should be compared with standard reference data for Hf(SO₄)₂·4H₂O.

-

Thermogravimetric Analysis (TGA): To determine the water of hydration and the thermal stability of the compound. The TGA curve will show a weight loss corresponding to the four water molecules upon heating.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To determine the elemental composition and assess the purity of the final product.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the sulfate and water functional groups.

Safety Considerations

The synthesis of this compound tetrahydrate involves the use of concentrated sulfuric acid, which is highly corrosive. All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Care should be taken when handling the hot reaction mixture and during the filtration and washing steps.

Conclusion

This technical guide has outlined two reliable methods for the preparation of this compound tetrahydrate. The conventional aqueous solution method is a straightforward approach suitable for general laboratory synthesis, while the hydrothermal method provides an alternative for producing crystalline material with potentially greater control over its physical properties. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of materials science and drug development. Proper characterization of the final product is essential to ensure its quality and suitability for downstream applications.

References

An In-depth Technical Guide to Hafnium(IV) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hafnium(IV) sulfate (B86663), detailing its chemical properties, synthesis, and applications, with a particular focus on its relevance in research and development.

Chemical Identity

Hafnium(IV) sulfate is an inorganic compound with the chemical formula Hf(SO4)2.[1][2] It is a moderately water and acid-soluble source of hafnium.[2] The compound exists in various hydrated forms, Hf(SO4)2·nH2O, where 'n' can range from 0 to 7, with the anhydrous and tetrahydrate forms being the most common.[3] Both the anhydrous and tetrahydrate salts are white solids.[3]

| Identifier | Value |

| Chemical Formula | Hf(SO4)2 |

| CAS Number | 15823-43-5[1][2][4][5] |

| IUPAC Name | hafnium(4+);disulfate[1][6] |

| Synonyms | Hafnium sulfate, Hafnium disulfate[1][2][3] |

Physicochemical Properties

The properties of Hafnium(IV) sulfate make it suitable for various specialized applications, including the synthesis of advanced materials and as a precursor in chemical reactions.

| Property | Value |

| Molecular Weight | 370.62 g/mol (anhydrous)[3][4] |

| Appearance | White solid[2][3] |

| Density | 4.86 g/cm³[3] |

| Melting Point | Decomposes at 350 °C (662 °F; 623 K)[3] |

| Solubility | Soluble in water[3] |

Experimental Protocols: Synthesis of Hafnium(IV) Sulfate

Synthesis of Hafnium(IV) Sulfate Tetrahydrate:

A common method for the preparation of hafnium(IV) sulfate tetrahydrate involves the reaction of hafnium metal or hafnium(IV) oxide with concentrated sulfuric acid.[3]

-

Reactants:

-

Hafnium metal (Hf) or Hafnium(IV) oxide (HfO2)

-

Concentrated Sulfuric Acid (H2SO4)[7]

-

-

Procedure:

-

Hafnium metal or hafnium(IV) oxide is reacted with an excess of concentrated sulfuric acid.

-

The resulting solution is heated to facilitate the reaction and then evaporated.

-

Upon cooling and evaporation, crystals of hafnium(IV) sulfate tetrahydrate will form.

-

-

Reaction Equation (using Hafnium metal): Hf + 2 H2SO4 → Hf(SO4)2 + 2 H2[3]

Preparation of Anhydrous Hafnium(IV) Sulfate:

The anhydrous form of hafnium(IV) sulfate can be obtained by heating the tetrahydrate.[3]

-

Starting Material: Hafnium(IV) sulfate tetrahydrate (Hf(SO4)2·4H2O)

-

Procedure:

-

The tetrahydrate is heated to a temperature of 350 °C.[3]

-

At this temperature, the water of hydration is driven off, yielding the anhydrous salt.

-

Caption: Synthesis workflow for Hafnium(IV) Sulfate.

Applications in Research and Drug Development

While Hafnium(IV) sulfate itself is not a therapeutic agent, hafnium-based compounds are gaining significant attention in the biomedical field, particularly in oncology.[8][9] Hafnium's high atomic number makes it an excellent candidate for enhancing the effects of radiotherapy.[10]

Hafnium-Based Nanoparticles in Cancer Therapy:

Hafnium oxide (HfO2) nanoparticles, often synthesized from precursors like hafnium salts, are being explored as radiosensitizers.[10] These nanoparticles can be functionalized to specifically target tumor cells.[10] When irradiated, they enhance the local dose of radiation, leading to more effective tumor cell killing while minimizing damage to surrounding healthy tissue.[11]

-

Drug Delivery Systems: Hafnium(IV) sulfate is being investigated for its potential use in drug delivery systems for targeted cancer therapy.[12]

-

Biomedical Imaging: Hafnium-based nanoparticles also show promise as contrast agents for various imaging modalities used in cancer diagnosis and treatment monitoring.[11]

-

Biomaterials: Research has indicated that hafnium exhibits good biocompatibility and osseointegration properties, suggesting its potential use in biomedical implants.[11]

Caption: Application of Hafnium-based nanoparticles in cancer therapy.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hafnium(IV) Sulfate, Hf(SO4)2 Supply [attelements.com]

- 3. Hafnium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. dreamstime.com [dreamstime.com]

- 6. Hafnium(IV) sulfate, 99.9% (metals basis excluding Zr), Zr <1% | Fisher Scientific [fishersci.ca]

- 7. Sulfuric acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hafnium(IV) Chemistry with Imide–Dioxime and Catecholate–Oxime Ligands: Unique {Hf5} and Metalloaromatic {Hf6}–Oxo Clusters Exhibiting Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. impactfactor.org [impactfactor.org]

- 11. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Solubility of Hafnium Sulfate: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the current understanding of hafnium sulfate's solubility. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a qualitative description of solubility and a detailed experimental protocol for its precise determination. This guide is intended to serve as a foundational resource for laboratory professionals requiring detailed information on the dissolution characteristics of hafnium sulfate (B86663) in various solvent systems.

Qualitative Solubility of this compound

Hafnium(IV) sulfate (Hf(SO₄)₂) is generally characterized as a white solid that is soluble in water.[1][2] It is also described as being moderately soluble in acidic solutions.[3][4] The common form is the tetrahydrate, Hf(SO₄)₂·4H₂O.[1] While the dissolution of this compound in aqueous media is established, precise solubility limits under varying temperature and pH conditions are not well-documented in readily available scientific literature. In aqueous solutions, the speciation of hafnium can be complex and is influenced by the concentration of sulfate ions.[5][6]

Information regarding the solubility of this compound in organic solvents is scarce. Generally, inorganic salts like this compound tend to have limited solubility in non-polar organic solvents. However, organometallic forms of hafnium may exhibit solubility in organic solutions.[3][4]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various solvents is not available in the reviewed literature. To facilitate the systematic collection and comparison of such data, the following table is provided for use by researchers to record their experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Water | |||||

| 0.1 M H₂SO₄ | |||||

| Ethanol | |||||

| Methanol | |||||

| Acetone | |||||

| User-defined |

Experimental Protocol for Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the principle of preparing a saturated solution and subsequently determining the concentration of hafnium in that solution using established analytical techniques such as spectrophotometry or ion-exchange chromatography followed by gravimetric analysis.

Materials and Equipment

-

Hafnium(IV) sulfate (anhydrous or tetrahydrate)

-

Solvent of interest (e.g., deionized water, specific acid solution)

-

Constant temperature bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Spectrophotometer (for spectrophotometric method)

-

Uramildiacetic acid (UDA) or other suitable complexing agent (for spectrophotometric method)[7][8]

-

Ion-exchange column and resin (e.g., strong quaternary amine anion-exchange resin) (for ion-exchange method)[9][10]

-

Cupferron solution (for gravimetric analysis post-separation)[9]

-

Muffle furnace (for gravimetric analysis)

Procedure: Preparation of a Saturated Solution

-

Temperature Control: Set a constant temperature bath to the desired experimental temperature.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the container in the constant temperature bath and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is established, allow the solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the experimental temperature. Immediately filter the solution using a syringe filter to remove any undissolved particles.

Analytical Determination of Hafnium Concentration

The concentration of hafnium in the filtered, saturated solution can be determined by one of the following methods:

-

Standard Solution Preparation: Prepare a series of standard hafnium solutions of known concentrations. A standard procedure involves dissolving hafnium oxide in a mixture of hydrofluoric and sulfuric acids.[7]

-

Complexation: Add a suitable complexing agent, such as uramildiacetic acid (UDA), to both the standard solutions and the filtered sample solution to form a colored complex.[7][8]

-

Spectrophotometric Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance for the hafnium complex.[7]

-

Calibration Curve and Concentration Determination: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample solution to determine the concentration of hafnium from the calibration curve.

-

Column Preparation: Prepare an anion-exchange column with a suitable resin.[9]

-

Sample Loading: Pass a known volume of the filtered, saturated this compound solution through the column.

-

Elution: Elute the hafnium from the column using an appropriate eluent (e.g., a dilute sulfuric acid solution).[9]

-

Precipitation: Precipitate the hafnium from the eluate as an insoluble complex using a precipitating agent like cupferron.[9]

-

Ignition and Weighing: Filter, dry, and ignite the precipitate to form hafnium(IV) oxide (HfO₂). Weigh the resulting oxide to determine the mass of hafnium in the original sample.[9]

Calculation of Solubility

From the determined concentration of hafnium in the saturated solution, calculate the solubility of this compound in the desired units (e.g., g/100 mL or mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Synthesis of Hafnium(IV) Sulfate Tetrahydrate

For researchers who wish to synthesize hafnium(IV) sulfate tetrahydrate in the laboratory, a common method involves the reaction of hafnium metal or hafnium(IV) oxide with concentrated sulfuric acid, followed by evaporation of the solution.[1]

References

- 1. Hafnium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 2. CAS 15823-43-5: this compound | CymitQuimica [cymitquimica.com]

- 3. americanelements.com [americanelements.com]

- 4. Hafnium(IV) Sulfate, Hf(SO4)2 Supply [attelements.com]

- 5. anl.gov [anl.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijsr.net [ijsr.net]

- 8. Spectrophotometric Determination of Zirconium and Hafnium with Uramildiacetic Acid [ijsr.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of Hafnium Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of hafnium sulfate (B86663), with a particular focus on its hydrated forms. The document details the multi-step decomposition pathway, identifying key intermediate compounds and the final decomposition product. Quantitative data from thermogravimetric and differential thermal analyses are presented in a structured format to facilitate comparison and understanding. Detailed experimental protocols for the characterization of this process are provided, along with visualizations of the decomposition pathway to aid in conceptualization. This guide is intended to be a valuable resource for researchers and professionals working with hafnium compounds, particularly in fields where thermal stability and decomposition characteristics are of critical importance.

Introduction

Hafnium(IV) sulfate (Hf(SO₄)₂) is an inorganic compound that exists in both anhydrous and various hydrated forms, with the tetrahydrate (Hf(SO₄)₂·4H₂O) being a common variant.[1] The thermal behavior of hafnium sulfate is of significant interest in materials science, catalysis, and other fields where the generation of high-purity hafnium oxide (HfO₂) is desired.[2] Understanding the precise decomposition pathway, including the temperature ranges of stability for intermediate species and the nature of the evolved gaseous products, is crucial for controlling the synthesis of hafnia with desired properties. This guide synthesizes available data to provide a detailed technical overview of the thermal decomposition process.

Decomposition Pathway

The thermal decomposition of this compound tetrahydrate (Hf(SO₄)₂·4H₂O) proceeds through a series of distinct steps, involving dehydration to form intermediate hydrates and the anhydrous form, followed by the decomposition of the anhydrous sulfate at higher temperatures. The final solid product of this decomposition is hafnium(IV) oxide (HfO₂).[2]

The generally accepted decomposition sequence is as follows:

-

Dehydration: The process begins with the loss of water molecules. The tetrahydrate first loses three water molecules to form the monohydrate, Hf(SO₄)₂(H₂O). Upon further heating, the remaining water molecule is released to yield anhydrous this compound, Hf(SO₄)₂.

-

Decomposition to Oxysulfate: The anhydrous this compound then decomposes to form an intermediate hafnium oxysulfate, identified as Hf₂O₃(SO₄).

-

Final Decomposition to Oxide: Finally, the hafnium oxysulfate decomposes at higher temperatures to yield the final product, hafnium(IV) oxide (HfO₂).[2]

The gaseous byproducts of the sulfate decomposition stages are primarily sulfur dioxide (SO₂) and oxygen (O₂).[2] The complete elucidation of the decomposition mechanism is still an area of ongoing research.[3]

Visualization of the Decomposition Pathway

The following diagram illustrates the sequential decomposition of this compound tetrahydrate.

Quantitative Data

The following tables summarize the key temperature ranges and corresponding mass losses for the thermal decomposition of this compound tetrahydrate, based on thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

| Decomposition Step | Temperature Range (°C) | Intermediate/Final Product |

| Hf(SO₄)₂·4H₂O → Hf(SO₄)₂(H₂O) + 3H₂O | 130 - 270 | Hf(SO₄)₂(H₂O) |

| Hf(SO₄)₂(H₂O) → Hf(SO₄)₂ + H₂O | 270 - ~350 | Hf(SO₄)₂ |

| 2Hf(SO₄)₂ → Hf₂O₃(SO₄) + 3SO₂ + 1.5O₂ | 580 - 780 | Hf₂O₃(SO₄) |

| Hf₂O₃(SO₄) → 2HfO₂ + SO₂ + 0.5O₂ | > 780 | HfO₂ |

| Anhydrous Hf(SO₄)₂ → HfO₂ (direct decomposition) | ~820 | HfO₂ |

Table 1: Temperature Ranges for the Thermal Decomposition of this compound Tetrahydrate. [3]

| Decomposition Reaction | Theoretical Mass Loss (%) |

| Hf(SO₄)₂·4H₂O → Hf(SO₄)₂(H₂O) | 12.19% |

| Hf(SO₄)₂(H₂O) → Hf(SO₄)₂ | 4.06% |

| Total Dehydration | 16.25% |

| 2Hf(SO₄)₂ → Hf₂O₃(SO₄) | 30.75% (of anhydrous) |

| Hf₂O₃(SO₄) → 2HfO₂ | 13.90% (of oxysulfate) |

| Overall: Hf(SO₄)₂·4H₂O → HfO₂ | 52.95% |

Table 2: Theoretical Mass Loss Percentages for the Decomposition Steps.

Experimental Protocols

The following sections provide a generalized methodology for conducting the thermal analysis of this compound.

Synthesis of this compound Tetrahydrate

This compound tetrahydrate can be synthesized via a hydrothermal method.

Materials:

-

Hafnium(IV) oxide (HfO₂)

-

Concentrated sulfuric acid (H₂SO₄, 96-98%)

-

Ethanol

-

Deionized water

Procedure:

-

Combine 1 g of HfO₂ with 5 cm³ of concentrated H₂SO₄ in a metal-Teflon autoclave (e.g., 15 cm³ capacity).

-

Seal the autoclave and heat at 300°C for 6 hours.

-

After cooling to room temperature, carefully open the autoclave.

-

Wash the resulting white crystalline solid phase with ethanol.

-

Dry the product at 100°C.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Instrumentation:

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is recommended.

Experimental Parameters:

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound sample into a platinum or alumina (B75360) crucible.

-

Atmosphere: The analysis is typically conducted in a dynamic air or inert (e.g., nitrogen, argon) atmosphere.[4]

-

Flow Rate: A gas flow rate of 20-50 cm³/min is commonly used.[4]

-

Heating Rate: A linear heating rate of 10°C/min is a standard starting point.

-

Temperature Range: Heat the sample from ambient temperature up to at least 900°C to ensure complete decomposition to hafnium oxide.

Data Analysis:

The resulting TGA curve will show mass loss as a function of temperature, allowing for the identification of the different decomposition steps. The DSC curve will indicate whether these transitions are endothermic or exothermic.

Visualization of the Experimental Workflow

The following diagram outlines the key steps in the experimental analysis of this compound's thermal decomposition.

Structural Information

-

This compound Tetrahydrate (Hf(SO₄)₂·4H₂O): This compound possesses an orthorhombic crystal structure.

-

Anhydrous this compound (Hf(SO₄)₂): The anhydrous form consists of a polymeric network of sulfate-bridged hafnium atoms and is isomorphous with zirconium(IV) sulfate.[3]

-

Hafnium(IV) Oxide (HfO₂): The final decomposition product, hafnium oxide, typically has a monoclinic crystal structure at room temperature.[5]

Evolved Gas Analysis

The gaseous products evolved during the decomposition of anhydrous this compound are primarily sulfur dioxide (SO₂) and oxygen (O₂).[2] Some studies also suggest the evolution of sulfur trioxide (SO₃), which can exist in equilibrium with SO₂ and O₂ at elevated temperatures. Evolved Gas Analysis (EGA) coupled with techniques like mass spectrometry (MS) can provide real-time monitoring of the gaseous species produced during decomposition.

Conclusion

The thermal decomposition of this compound is a multi-step process that is critical for the controlled production of hafnium oxide. This guide has outlined the key decomposition pathway from the tetrahydrate through to the final oxide, providing quantitative data on the temperature ranges and theoretical mass losses for each stage. The provided experimental protocols offer a foundation for researchers to conduct their own thermal analyses of this compound. Further research is warranted to fully elucidate the decomposition mechanism and to characterize the crystal structure of the intermediate hafnium oxysulfate. A thorough understanding of this process is essential for the advancement of materials science and other disciplines that rely on high-purity hafnium compounds.

References

- 1. ijseas.com [ijseas.com]

- 2. Sciencemadness Discussion Board - Do calcium hydroxide react with aluminum sulfate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Hafnium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Hafnium(IV) Chemistry with Imide–Dioxime and Catecholate–Oxime Ligands: Unique {Hf5} and Metalloaromatic {Hf6}–Oxo Clusters Exhibiting Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

Hafnium sulfate safety data sheet information

An In-depth Technical Guide to the Safety of Hafnium Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for hafnium sulfate, including its physicochemical properties, toxicological data, handling procedures, and relevant experimental protocols. Due to the limited specific toxicological data on this compound, information from analogous compounds such as hafnium chloride and zirconium sulfate is included to provide a more complete assessment of potential hazards.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | Hf(SO₄)₂ | --INVALID-LINK-- |

| Molecular Weight | 370.60 g/mol | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Table 2: Occupational Exposure Limits for Hafnium and its Compounds

| Organization | Limit | Value |

| OSHA (PEL) | TWA | 0.5 mg/m³[1][2][3] |

| NIOSH (REL) | TWA | 0.5 mg/m³[1][2] |

| ACGIH (TLV) | TWA | 0.5 mg/m³[1][3] |

| NIOSH (IDLH) | 50 mg/m³[1][3] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Table 3: Acute Toxicity Data for Hafnium and Analogous Compounds

| Compound | Test | Route | Species | Value |

| Hafnium Tetrachloride | LD₅₀ | Oral | Rat | 2362 mg/kg[4] |

| Zirconium Sulfate | LD₅₀ | Oral | Rat | 3500 mg/kg[5] |

LD₅₀: Lethal Dose, 50%. Data for this compound is not available; these values for analogous compounds are provided for reference.

Experimental Protocols

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are utilized to assess the safety of chemical substances. Below are summaries of key protocols relevant to the toxicological assessment of a substance like this compound.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance.[6][7]

Principle: The test involves administering the substance to a group of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome (mortality or evident toxicity) in this group determines the next step:

-

If mortality is observed, the test is repeated with a lower dose.

-

If no mortality is observed, the test is repeated with a higher dose.

This stepwise procedure continues until the dose that causes mortality or evident toxicity is identified, or no effects are seen at the highest dose. This method allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category while minimizing the number of animals used.[6]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are fasted prior to dosing.[8]

-

Dose Preparation: The test substance is typically dissolved or suspended in an aqueous vehicle. If not possible, an oil or other appropriate vehicle can be used.

-

Administration: The substance is administered in a single dose by gavage using a stomach tube.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

OECD Test Guideline 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method

This in vitro method assesses the potential of a substance to cause skin irritation.[9][10][11]

Principle: The test uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin.[9][11] The test substance is applied topically to the RhE tissue. Skin irritation is identified by the substance's ability to decrease cell viability below a defined threshold (≤ 50%).[9]

Methodology:

-

Tissue Preparation: Commercially available RhE tissues are equilibrated in a culture medium.

-

Test Substance Application: A small amount of the test substance (solid or liquid) is applied uniformly to the surface of the epidermis.

-

Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase of viable cells reduces the yellow MTT tetrazolium salt to a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The cell viability of the test substance-treated tissues is compared to that of negative controls. A viability of ≤ 50% indicates that the substance is an irritant (GHS Category 2).[9]

Visualizations

Experimental Workflow: Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the acute toxicity and skin irritation potential of a chemical substance according to OECD guidelines.

Caption: General workflow for chemical safety assessment.

Signaling Pathway: Generalized Heavy Metal-Induced Cellular Toxicity

Since specific signaling pathways for hafnium toxicity are not well-documented, this diagram illustrates a generalized pathway for heavy metal-induced cellular toxicity, which is believed to be primarily mediated by oxidative stress.[12][13][14]

Caption: Generalized pathway of heavy metal-induced cellular toxicity.

Handling and Safety Precautions

-

Engineering Controls: Use in a well-ventilated area. If dust is generated, use local exhaust ventilation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust is generated and exposure limits are exceeded, use a NIOSH-approved respirator.[2]

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Spill Response: Sweep up spilled material and place it in a suitable container for disposal. Avoid generating dust.

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.

-

Inhalation: Remove to fresh air. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

This guide is intended for informational purposes and should not be a substitute for a formal safety data sheet (SDS) or professional safety advice. Always consult the specific SDS for this compound before use.

References

- 1. Hafnium compounds - IDLH | NIOSH | CDC [cdc.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Hafnium [cdc.gov]

- 3. HAFNIUM & COMPOUNDS | Occupational Safety and Health Administration [osha.gov]

- 4. Hafnium tetrachloride - Wikipedia [en.wikipedia.org]

- 5. prochemonline.com [prochemonline.com]

- 6. researchgate.net [researchgate.net]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. mbresearch.com [mbresearch.com]

- 11. oecd.org [oecd.org]

- 12. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxicity, mechanism and health effects of some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Hafnium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and properties of hafnium sulfate (B86663). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its characteristics, synthesis, and thermal behavior.

Physical and Chemical Properties

Hafnium(IV) sulfate, with the chemical formula Hf(SO₄)₂, is an inorganic compound that exists in both anhydrous and various hydrated forms.[1][2] The most common and stable hydrated form is hafnium(IV) sulfate tetrahydrate, Hf(SO₄)₂·4H₂O.[1]

Appearance: Hafnium sulfate is typically a white crystalline solid or powder.[1]

Solubility: It is moderately soluble in water and acids.[1] Sulfate compounds, in general, are salts or esters of sulfuric acid where one or both hydrogens have been replaced by a metal. Most metal sulfate compounds are readily soluble in water.

Crystal Structure: The anhydrous form of hafnium(IV) sulfate possesses an orthorhombic crystal structure and is isomorphous with anhydrous zirconium(IV) sulfate.[1] It consists of a polymeric network where sulfate groups bridge the hafnium atoms. The tetrahydrate form is also isomorphous with its zirconium counterpart and is composed of sheets of Hf(SO₄)₂(H₂O)₄ units, where the sulfate ligands are bidentate.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of hafnium(IV) sulfate:

| Property | Value | Notes |

| Chemical Formula | Hf(SO₄)₂ (anhydrous) | |

| Hf(SO₄)₂·4H₂O (tetrahydrate) | ||

| Molar Mass | 370.62 g/mol | Anhydrous form |

| Appearance | White solid | |

| Density | 4.86 g/cm³ | |

| Melting Point | Decomposes at 350 °C (662 °F; 623 K) | The anhydrous form is produced upon heating the tetrahydrate to this temperature.[1] |

| Decomposition Temperature | 820 °C | Decomposes to hafnium(IV) oxide (HfO₂), sulfur oxides, and oxygen.[1] |

| Crystal System | Orthorhombic | Anhydrous form[1] |

| Coordination Geometry (Hafnium) | 8 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following protocols are based on established literature.

3.1. Synthesis of Hafnium(IV) Sulfate Tetrahydrate

This protocol is adapted from the method described by I.J. Bear and W.G. Mumme in their 1970 paper in the Journal of Inorganic and Nuclear Chemistry.

-

Reactants:

-

Hafnium metal powder or Hafnium(IV) oxide (HfO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

A stoichiometric excess of concentrated sulfuric acid is added to a known quantity of hafnium metal or hafnium(IV) oxide in a reaction vessel. The reaction is: Hf + 2H₂SO₄ → Hf(SO₄)₂ + 2H₂ or HfO₂ + 2H₂SO₄ → Hf(SO₄)₂ + 2H₂O.

-

The mixture is heated gently with constant stirring to facilitate the dissolution of the solid reactant. The reaction should be carried out in a fume hood due to the evolution of hydrogen gas (if using hafnium metal) or steam.

-

Once the reaction is complete, as indicated by the complete dissolution of the solid, the solution is allowed to cool.

-

The resulting solution is then carefully evaporated to reduce the volume and induce crystallization. This can be achieved by heating the solution at a controlled temperature or by using a rotary evaporator.

-

The white crystalline precipitate of hafnium(IV) sulfate tetrahydrate is collected by filtration.

-

The crystals are washed with a small amount of cold distilled water to remove any excess sulfuric acid and then with a solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.

-

The final product is dried in a desiccator over a suitable drying agent.

-

3.2. Thermal Analysis

The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), as detailed in the work by H.A. Papazian, P.J. Pizzolato, and R.R. Orrell in Thermochimica Acta (1972).[3]

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is used.

-

Sample Preparation: A small, accurately weighed sample of hafnium(IV) sulfate tetrahydrate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as dry nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from room temperature to a final temperature above the complete decomposition point, for instance, 1000 °C.

-

-

Data Analysis:

-

The TGA curve plots the percentage weight loss as a function of temperature. The distinct steps in the weight loss correspond to the dehydration of the tetrahydrate to the anhydrous form and the subsequent decomposition of the anhydrous sulfate to hafnium oxide.

-

The DSC curve shows the heat flow to or from the sample as a function of temperature, indicating whether the transitions are endothermic or exothermic.

-

3.3. Powder X-ray Diffraction (PXRD) Characterization

PXRD is a fundamental technique to confirm the crystal structure and phase purity of the synthesized this compound.

-

Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å).

-

Sample Preparation: A finely ground powder of the this compound sample is packed into a sample holder.

-

Data Collection:

-

The diffractometer is set to scan over a specific range of 2θ angles (e.g., 10° to 80°).

-

The step size and scan speed are chosen to ensure good resolution and signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed by identifying the positions and intensities of the diffraction peaks.

-

These peaks are then compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity and crystal phase of the material. For instance, the pattern can be compared to the known orthorhombic structure of anhydrous this compound.

-

Visualizations

Synthesis and Thermal Decomposition Workflow of this compound

The following diagram illustrates the experimental workflow for the synthesis of hafnium(IV) sulfate tetrahydrate and its subsequent thermal decomposition.

References

An In-depth Technical Guide to Hafnium Sulfate: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hafnium, a high-Z element, and its compounds are garnering increasing interest across various scientific disciplines, from materials science to nuclear technology and, more recently, in the biomedical field. Among its various salts, hafnium sulfate (B86663) [Hf(SO₄)₂] serves as a key precursor and a compound of interest in its own right. This technical guide provides a comprehensive overview of the discovery and history of hafnium sulfate, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a review of its applications, with a particular focus on its emerging role in drug development and cancer therapy.

Discovery and History

The story of this compound is intrinsically linked to the discovery of its constituent element, hafnium. For years, a gap existed in the periodic table for element 72. While several claims of its discovery were made, it was the theoretical predictions of Niels Bohr regarding the electron configuration of the elements that guided its definitive identification.[1] Bohr suggested that element 72 would be a transition metal chemically similar to zirconium, not a rare-earth element as some had presumed.[2]

Following Bohr's guidance, Dutch physicist Dirk Coster and Hungarian chemist George de Hevesy, working at Bohr's Institute in Copenhagen, embarked on a systematic search for the elusive element in zirconium minerals.[1][3] In 1923, through the meticulous analysis of the X-ray spectra of a Norwegian zircon, they successfully identified the characteristic spectral lines of element 72.[4][5][6] They named the newly discovered element "hafnium" after Hafnia, the Latin name for Copenhagen, in honor of the city where the discovery was made.[1][4] This discovery was a significant validation of Bohr's atomic theory and marked the identification of the last stable (non-radioactive) element in the periodic table.[1]

Following the isolation of hafnium, the synthesis and characterization of its various compounds began. This compound, as a fundamental inorganic salt, was among the early compounds to be prepared and studied. Its synthesis is typically achieved through the reaction of hafnium metal or hafnium(IV) oxide with concentrated sulfuric acid.[7] The study of this compound and its properties has been crucial for the development of hafnium chemistry and its applications.

Physicochemical Properties of this compound

This compound is a white crystalline solid that is soluble in water.[7] It is most commonly available as a tetrahydrate, Hf(SO₄)₂·4H₂O. The anhydrous form can be obtained by heating the tetrahydrate.[7]

Quantitative Data

| Property | Value | References |

| Chemical Formula | Hf(SO₄)₂ (anhydrous) | [7] |

| Hf(SO₄)₂·4H₂O (tetrahydrate) | [7] | |

| Molar Mass | 370.62 g/mol (anhydrous) | [7] |

| 442.68 g/mol (tetrahydrate) | ||

| Appearance | White crystalline solid | [7] |

| Density | 4.86 g/cm³ (anhydrous) | [7] |

| Melting Point | Decomposes at 350 °C (anhydrous) | [7] |

| Solubility in Water | Soluble | [7] |

| Crystal Structure | Orthorhombic (anhydrous and tetrahydrate) | [7] |

Experimental Protocols

Synthesis of this compound Tetrahydrate [Hf(SO₄)₂·4H₂O]

Principle: Hafnium(IV) oxide is reacted with concentrated sulfuric acid to form this compound. The tetrahydrate is then crystallized from the aqueous solution.

Materials:

-

Hafnium(IV) oxide (HfO₂)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Deionized water

Procedure:

-

In a fume hood, carefully add a stoichiometric excess of concentrated sulfuric acid to a known quantity of hafnium(IV) oxide in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture gently with constant stirring. The reaction progress can be monitored by the dissolution of the solid hafnium oxide.

-

Once the reaction is complete (the solid has dissolved), cool the solution to room temperature.

-

Slowly and carefully dilute the solution with deionized water.

-

Gently heat the solution to evaporate the excess water and concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature to facilitate the crystallization of this compound tetrahydrate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Preparation of Anhydrous this compound [Hf(SO₄)₂]

Principle: The water of hydration is removed from this compound tetrahydrate by controlled heating.

Materials:

-

This compound tetrahydrate (Hf(SO₄)₂·4H₂O)

Procedure:

-

Place a known amount of this compound tetrahydrate in a porcelain crucible.

-

Heat the crucible in a furnace at a controlled temperature of 350 °C.[7]

-

Maintain this temperature until a constant weight is achieved, indicating the complete removal of water.

-

Cool the crucible in a desiccator to prevent rehydration.

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized this compound. The powder XRD pattern of the sample is recorded and compared with standard diffraction patterns.

Vibrational spectroscopy is employed to confirm the presence of sulfate and water molecules in the compounds.

-

FTIR Spectroscopy: The presence of sulfate ions is confirmed by characteristic absorption bands for the S-O stretching and bending vibrations.[8][9] For the hydrated form, broad absorption bands corresponding to the O-H stretching and H-O-H bending vibrations of water will be observed.[8]

-

Raman Spectroscopy: The symmetric S-O stretching vibration of the sulfate group gives a strong and characteristic Raman peak.[10][11]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

-

TGA: Measures the change in mass as a function of temperature. For the tetrahydrate, a stepwise mass loss corresponding to the removal of water molecules will be observed upon heating.[12][13][14]

-

DSC: Measures the heat flow associated with thermal transitions. Endothermic peaks will be observed corresponding to the dehydration and decomposition processes.[12][13][14]

Applications in Research and Drug Development

While this compound itself has applications in catalysis and materials science, the broader field of hafnium-based compounds, particularly hafnium oxide nanoparticles, is showing immense promise in the biomedical arena, especially in oncology.

Hafnium-Based Nanoparticles as Radiosensitizers

Hafnium's high atomic number (Z=72) makes it an excellent absorber of high-energy photons, such as X-rays.[15] When hafnium-based nanoparticles are localized within a tumor and irradiated, they significantly enhance the local radiation dose, leading to an increased generation of reactive oxygen species (ROS) and greater DNA damage in cancer cells.[16][17] This radiosensitizing effect can improve the efficacy of radiotherapy while potentially reducing the required radiation dose and minimizing damage to surrounding healthy tissues.[16][18] The nanoparticle NBTXR3, a crystalline hafnium oxide nanoparticle, is a prime example of this technology and is currently in clinical trials.[16][18]

Drug Delivery Systems

The porous nature of some hafnium-based nanomaterials, such as metal-organic frameworks (MOFs), makes them suitable candidates for drug delivery systems. These materials can be loaded with therapeutic agents and targeted to specific sites in the body, allowing for a controlled release of the drug.

Biomedical Imaging

Due to its high X-ray attenuation coefficient, hafnium can be used as a contrast agent in computed tomography (CT) imaging, enabling better visualization of tumors and other tissues.

Experimental Workflow: In Vitro Cytotoxicity Testing

Before any in vivo application, the cytotoxicity of new hafnium-based compounds or nanoparticles must be thoroughly evaluated. The following is a generalized workflow for in vitro cytotoxicity assessment.

Protocol Outline:

-

Cell Culture: Maintain a relevant cancer cell line under standard sterile conditions.[19]

-

Cell Seeding: Plate the cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.[19]

-

Compound Preparation: Prepare a series of dilutions of the hafnium compound in cell culture medium.

-

Treatment: Replace the cell culture medium with the medium containing the hafnium compound dilutions. Include appropriate positive and negative controls.[19]

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assay: Perform a cell viability assay, such as the MTT or LDH assay, to quantify the number of viable cells.[20][21][22]

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

This compound, a compound with a rich history tied to the discovery of its parent element, continues to be a relevant material in both fundamental and applied sciences. While its traditional applications are in catalysis and materials science, the broader exploration of hafnium-based materials, particularly nanoparticles, has opened up exciting new avenues in the biomedical field. The unique properties of hafnium make it a promising candidate for enhancing cancer radiotherapy and developing novel drug delivery and imaging platforms. This technical guide provides a foundational understanding of this compound and its context within the rapidly evolving landscape of hafnium-based research, offering valuable insights and methodologies for scientists and researchers in this dynamic field.

References

- 1. sciencenotes.org [sciencenotes.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Hafnium | Definition, Atomic Mass, Properties, Uses, & Facts | Britannica [britannica.com]

- 5. Hafnium | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 6. Centenary for the discovery of element 72 – a Nordic contribution and the utility of hafnium [blogg.forskning.no]

- 7. Hafnium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. A guide to identifying common inorganic fillers and activators using vibrational spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Advances of hafnium based nanomaterials for cancer theranostics [frontiersin.org]

- 16. Biodegradable hafnium-doped CaCO3 nanoparticles as a dual-modality radiosensitizer for cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hafnium-Based Metal–Organic Framework Nanoparticles as a Radiosensitizer to Improve Radiotherapy Efficacy in Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Osteogenic and Biomedical Prospects of Hafnium and Its Compounds: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]

- 21. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing nanotoxicity in cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Hafnium Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hafnium(IV) sulfate (B86663) is an inorganic compound that exists in both anhydrous and various hydrated forms.[1] As a member of the transition metal sulfate family, it serves as a critical precursor in the synthesis of various hafnium-containing materials. Its unique chemical and physical properties make it a compound of interest in diverse fields, including materials science, catalysis, and electronics.[2] This technical guide provides an in-depth overview of hafnium sulfate, focusing on its nomenclature, chemical and physical properties, a representative synthesis protocol, and its emerging applications, particularly in areas relevant to drug development and therapy.

Nomenclature: Synonyms and Alternative Names

This compound is known by several names in scientific literature and commercial catalogs. A clear understanding of this nomenclature is essential for accurate identification and sourcing of the material.

| Name Type | Name |

| Systematic Name | Hafnium(IV) sulfate |

| Alternative Names | This compound |

| Hafnium disulfate[1] | |

| Sulfuric acid, hafnium(4+) salt (2:1)[3] | |

| Hydrated Forms | Hafnium(IV) sulfate tetrahydrate |